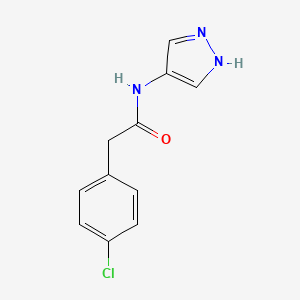
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as MEIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. MEIA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in cell signaling pathways. This compound has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in a variety of research fields. However, this compound also has some limitations. It can be difficult to work with in certain experimental systems, and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are many potential future directions for research involving N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is in the development of more effective cancer treatments. This compound has shown promise as a potential cancer treatment, and further research is needed to determine its efficacy in vivo. Other potential future directions include the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective methods for synthesizing and working with this compound.
Métodos De Síntesis
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process is relatively straightforward.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(8-13(17)14-6-7-16)10-4-2-3-5-12(10)15-9/h2-5,15-16H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJLFHBWLEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)